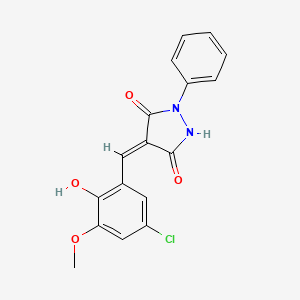![molecular formula C15H25NO B5741272 2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)
2-[(4-isopropylbenzyl)(propyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-isopropylbenzyl)(propyl)amino]ethanol, commonly known as IPBE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. IPBE belongs to the class of compounds known as β-adrenergic agonists, which are known to have bronchodilator and muscle relaxant effects. In
作用機序
The mechanism of action of IPBE involves its binding to β-adrenergic receptors, specifically the β2 subtype. This binding activates the receptor, leading to the activation of adenylate cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of smooth muscle, which results in bronchodilation and muscle relaxation.
Biochemical and Physiological Effects:
In addition to its bronchodilator effects, IPBE has been shown to have other biochemical and physiological effects. IPBE has been shown to increase the activity of the sympathetic nervous system, leading to increased heart rate and blood pressure. IPBE has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of asthma.
実験室実験の利点と制限
One advantage of using IPBE in lab experiments is its specificity for β2-adrenergic receptors, which allows for targeted activation of these receptors. However, one limitation of using IPBE is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on IPBE. One area of interest is the development of IPBE analogs with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the exploration of IPBE's potential therapeutic applications beyond respiratory disorders, such as in the treatment of cardiovascular disease and obesity.
In conclusion, IPBE is a chemical compound with potential therapeutic properties, particularly in the treatment of respiratory disorders. Its mechanism of action involves activation of β2-adrenergic receptors, leading to bronchodilation and muscle relaxation. While IPBE has advantages for lab experiments, its potential for off-target effects must be considered. Future research on IPBE may lead to the development of new therapeutic agents with improved pharmacokinetic properties and expanded applications.
合成法
The synthesis of IPBE involves a series of chemical reactions that start with the reaction between 4-isopropylbenzyl chloride and propylamine. This reaction produces 4-isopropylbenzylpropylamine, which is then subjected to a reductive amination reaction using sodium borohydride and acetic acid. The resulting product is IPBE, which can be purified using various methods such as recrystallization and column chromatography.
科学的研究の応用
IPBE has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of IPBE is in the treatment of asthma and other respiratory disorders. IPBE has been shown to have bronchodilator effects by activating β2-adrenergic receptors in the lungs, leading to relaxation of the smooth muscle and increased airflow.
特性
IUPAC Name |
2-[(4-propan-2-ylphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-9-16(10-11-17)12-14-5-7-15(8-6-14)13(2)3/h5-8,13,17H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAAUYDCMQLRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



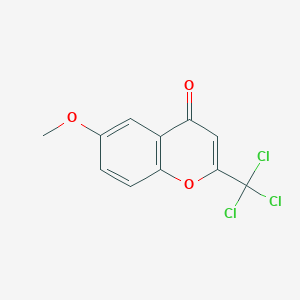
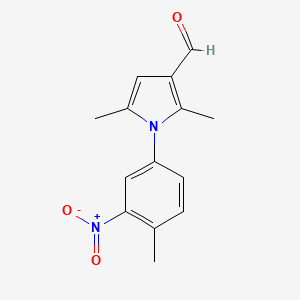
![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)
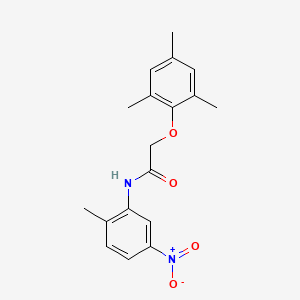

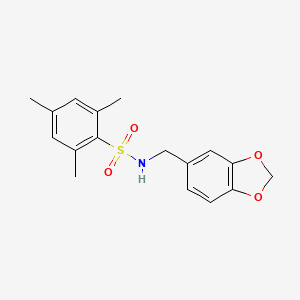


![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

